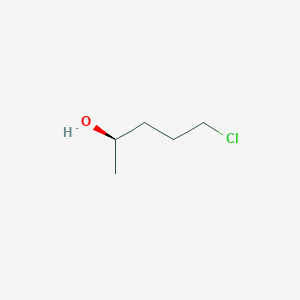

(R)-5-Chloro-2-pentanol

CAS No.: 76188-95-9

Cat. No.: VC8184062

Molecular Formula: C5H11ClO

Molecular Weight: 122.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76188-95-9 |

|---|---|

| Molecular Formula | C5H11ClO |

| Molecular Weight | 122.59 g/mol |

| IUPAC Name | (2R)-5-chloropentan-2-ol |

| Standard InChI | InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m1/s1 |

| Standard InChI Key | FLSMMDCDBMBKCE-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](CCCCl)O |

| SMILES | CC(CCCCl)O |

| Canonical SMILES | CC(CCCCl)O |

Introduction

Structural Characteristics and Molecular Identity

Chemical Identity

(R)-5-Chloro-2-pentanol belongs to the class of halogenated alcohols, with the molecular formula C₅H₁₁ClO and a molecular weight of 122.59 g/mol. Its IUPAC name, (2R)-5-chloropentan-2-ol, reflects the stereochemistry at the second carbon atom, where the hydroxyl group (-OH), hydrogen, and two alkyl chains adopt an R-configuration. The compound’s chiral center is critical for its interactions in enantioselective reactions and biological systems.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 76188-95-9 | |

| Molecular Formula | C₅H₁₁ClO | |

| Molecular Weight | 122.59 g/mol | |

| IUPAC Name | (2R)-5-chloropentan-2-ol | |

| SMILES | CC@HO | |

| PubChem CID | 12659783 |

Stereochemical Significance

The R-configuration at the second carbon dictates the spatial arrangement of substituents, influencing the compound’s dipole moment, solubility, and reactivity. Chirality in such molecules often leads to divergent biological activities; for instance, enantiomers may bind differently to enzyme active sites or receptors. The Isomeric SMILES string (CC@HO) explicitly denotes the absolute configuration, enabling precise computational modeling.

Synthesis and Manufacturing

Industrial-Scale Considerations

Applications in Research and Industry

Pharmaceutical Intermediates

Chiral alcohols like (R)-5-Chloro-2-pentanol serve as precursors for active pharmaceutical ingredients (APIs). For example:

-

Antiviral Agents: Analogous chlorinated alcohols are used in synthesizing protease inhibitors.

-

Asymmetric Synthesis: The compound’s stereocenter makes it valuable for constructing complex molecules with defined configurations, such as β-blockers or antifungals.

Materials Science

In polymer chemistry, halogenated alcohols can modify resin properties or act as chain-transfer agents. The chlorine atom may enhance flame retardancy in polyesters or polyurethanes.

Risk Mitigation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume